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Abstract

Timapiprant (formerly OC000459) is a potent and selective antagonist of the prostaglandin D2
(PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule
expressed on Th2 cells (CRTH2 or DP2).[1][2] Developed initially by Oxagen Limited and
subsequently by Atopix Therapeutics and Chiesi Farmaceutici, Timapiprant emerged as a
promising oral therapeutic for a range of allergic and inflammatory conditions, including
asthma, allergic rhinitis, and eosinophilic esophagitis.[3][4] Its mechanism of action centers on
blocking the pro-inflammatory effects of PGD2, a key mediator in type 2 inflammatory
responses. This guide provides a comprehensive technical overview of the discovery and
development history of Timapiprant, detailing its preclinical pharmacology, clinical evaluation,
and the underlying scientific rationale for its investigation.

Introduction: Targeting the PGD2/DP2 Pathway

Prostaglandin D2 is a major cyclooxygenase metabolite of arachidonic acid and a critical
mediator in the pathogenesis of allergic inflammation.[5] It exerts its biological effects through
two distinct G protein-coupled receptors: the DP1 receptor, which is involved in vasodilation
and inhibition of platelet aggregation, and the DP2 (CRTH2) receptor.[6] The DP2 receptor is
preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells,
eosinophils, and basophils.[7] The binding of PGD2 to the DP2 receptor triggers a cascade of
pro-inflammatory events, including cell chemotaxis, activation, and cytokine release,

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1682908?utm_src=pdf-interest
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://www.medchemexpress.com/oc000459.html
https://www.medchemexpress.com/timapiprant-sodium.html
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://www.medkoo.com/products/10449
https://www.biospace.com/eleventa-announce-completion-of-patient-enrollment-in-phase-3-clinical-trial-of-crth2-antagonist-timapiprant-for-the-treatment-of-allergic-asthma
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9515385/
https://en.wikipedia.org/wiki/Prostaglandin_DP2_receptor
https://www.researchgate.net/figure/The-DP2-receptor-pathway-and-its-downstream-effects-not-to-scale-The_fig1_334754644
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

contributing to the pathophysiology of allergic diseases.[7][8] Timapiprant was designed as a
selective antagonist of the DP2 receptor to interrupt this inflammatory cascade.[3]

Preclinical Development
Discovery and Lead Optimization

Timapiprant, chemically known as (5-fluoro-2-methyl-3-quinolin-2-ylmethylindol-1-yl)acetic
acid, was identified through a drug discovery program focused on developing potent and
selective small-molecule antagonists of the DP2 receptor.[9] The indole-acetic acid derivative
demonstrated high binding affinity and selectivity for the DP2 receptor.[8]

In Vitro Pharmacology

A series of in vitro assays were conducted to characterize the pharmacological profile of
Timapiprant.

2.2.1. Receptor Binding Affinity

Radioligand binding assays were performed to determine the affinity of Timapiprant for the
DP2 receptor. The compound demonstrated potent displacement of [3H]PGD2 from both
recombinant and native DP2 receptors.[1][2]

Table 1: In Vitro Receptor Binding Affinity of Timapiprant

Receptor Species Ki (nM)
Recombinant DP2 Human 13[1][2]
Recombinant DP2 Rat 3[1][2]
Native DP2 (Th2 cells) Human 4[1][2]

2.2.2. Functional Antagonism

Timapiprant's ability to functionally antagonize DP2 receptor activation was assessed in
various cell-based assays.

Table 2: In Vitro Functional Activity of Timapiprant
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Assay Cell Type Endpoint IC50 (nM)
Th2 Lymphocyte o o
] Human Inhibition of migration 28[1][2]
Chemotaxis
Th2 Lymphocyte Inhibition of 1L-13
] ) Human 19[9]
Cytokine Production release
Inhibition of PGD2-
Eosinophil Shape )
Human induced shape 11[9]
Change
change
Th2 Cell Anti- Inhibition of PGD2-
] Human ) ] 35[1][2]
apoptosis induced survival

2.2.3. Selectivity

Timapiprant exhibited high selectivity for the DP2 receptor, with no significant activity at other

prostanoid receptors or a panel of other receptors and enzymes at concentrations well above
its DP2 inhibitory activity.[5][8]

In Vivo Pharmacology

The efficacy of Timapiprant was evaluated in animal models of allergic inflammation.

2.3.1. Animal Models of Eosinophilia

Timapiprant demonstrated dose-dependent inhibition of eosinophilia in response to a DP2

agonist in both rats and guinea pigs.[1][2]

Table 3: In Vivo Efficacy of Timapiprant in Animal Models

Animal Model Species Endpoint ED50 (mgl/kg, p.o.)
DK-PGD2-induced Inhibition of eosinophil
_ - Rat , 0.04[1][2]

blood eosinophilia influx
DK-PGD2-induced ) ) Inhibition of eosinophil

) ) . Guinea Pig ) 0.01[1]12]
airway eosinophilia influx
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Pharmacokinetics

Preclinical studies in rats indicated that Timapiprant is orally bioavailable.[8] Limited human
pharmacokinetic data is available in the public domain. One study in healthy volunteers who
received fevipiprant, another DP2 antagonist, showed that peak plasma concentrations were
observed 1-3 hours post-dosing with a terminal half-life of approximately 20 hours.[10]

Clinical Development

Timapiprant has been investigated in multiple clinical trials for various inflammatory conditions.

Asthma

Several clinical trials have evaluated the efficacy and safety of Timapiprant in patients with

asthma.

Table 4: Summary of Key Clinical Trials of Timapiprant in Asthma
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Patient Dosing o

Phase NCT Number . . Key Findings
Population Regimen

Significant
improvement in
FEV1 in the per-
Moderate _
) 200 mg twice protocol
Phase I NCT01057927 persistent ) ]
daily for 28 days population (9.8%
asthma ]
vs 1.8% with
placebo,
p=0.037).[11]
Significant
improvement in
FEV1 with 25 mg
once daily
25 mg once
) (p=0.028). In a
daily, 200 mg )
) ) post-hoc analysis
Mild to moderate  once daily, or )
Phase Il - ] ] of atopic
allergic asthma 100 mg twice ) N
. eosinophilic
daily for 12 )
subjects, FEV1
weeks )
increased by 220
ml compared to
placebo
(p=0.005).[11]
Enrollment of
212 patients in
Atopic ] Russia was
i N 50 mg once daily )
Phase Il - eosinophilic completed in
for 12 weeks
asthma 2016.[4] Results
not yet fully
published.

Pilot Study NCT02660489 Atopic asthma Not specified Timapiprant did
with not significantly
experimental affect the clinical
rhinovirus severity of
infection rhinovirus-
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induced
exacerbations.
[12]

Allergic Rhinitis

A clinical study assessed the effect of Timapiprant on the symptoms of allergic rhinitis.

Table 5: Clinical Trial of Timapiprant in Allergic Rhinitis

Patient Dosing

Phase NCT Number . . Key Findings
Population Regimen
Significantly
reduced both
nasal and ocular
Allergic to grass 200 mg twice symptoms
Phase I NCT01448902 )
pollen daily for 8 days compared to

placebo after
grass pollen

challenge.[13]

Eosinophilic Esophagitis

Timapiprant was also investigated for the treatment of eosinophilic esophagitis (EoE), a
chronic allergic inflammatory disease of the esophagus. The development for this indication
appears to have been discontinued.[14]

Atopic Dermatitis

A Phase Il clinical trial (NCT02002208) was initiated to evaluate the efficacy of Timapiprant in
patients with moderate to severe atopic dermatitis.[15] The current status of this trial is not
publicly available.

Discontinuation of Development for Asthma
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While early phase trials showed promise, later-stage clinical development for asthma appears
to have been halted. Another DP2 antagonist, fevipiprant, was discontinued by Novartis after
Phase Il trials failed to meet their primary endpoints for reducing asthma exacerbations.[16]
This outcome has likely influenced the development trajectory of other drugs in this class,
including Timapiprant.

Mechanism of Action and Signaling Pathway

Timapiprant acts as a competitive antagonist at the DP2 receptor, thereby blocking the binding
of its natural ligand, PGD2.[8]

PGD2/DP2 Signaling Pathway

The binding of PGD2 to the DP2 receptor on inflammatory cells initiates a signaling cascade
through Gai/o proteins.[17] This leads to the inhibition of adenylyl cyclase, a decrease in
intracellular cyclic AMP (CAMP) levels, and the activation of downstream effector pathways that
promote cell migration, activation, and the release of pro-inflammatory mediators.[7][17]

Cell Membrane
Intracellular
Bind Activates . Inhibits
_____________ ailo Adenyyi Produces _Leadsto Cel Actvation
Cyclase (e.g., Chemotaxis, Degranulation)

___________

Click to download full resolution via product page
PGD2/DP2 Receptor Signaling Pathway and the inhibitory action of Timapiprant.

Experimental Protocols
Radioligand Binding Assay (General Protocol)

 Membrane Preparation: Membranes from cells expressing the recombinant human DP2
receptor or from human Th2 cells are prepared by homogenization and centrifugation.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.clinicaltrialsarena.com/analyst-comment/novartis-discontinues-asthma-drug-candidate-fevipiprant-following-another-phase-iii-trial-failure/
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22106101/
https://www.benchchem.com/pdf/The_Discovery_and_Initial_Characterization_of_DP2_A_Technical_Guide.pdf
https://www.researchgate.net/figure/The-DP2-receptor-pathway-and-its-downstream-effects-not-to-scale-The_fig1_334754644
https://www.benchchem.com/pdf/The_Discovery_and_Initial_Characterization_of_DP2_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1682908?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Assay Buffer: A suitable buffer (e.g., Tris-HCI with MgCI2 and BSA) is used.

e Incubation: Membranes are incubated with a fixed concentration of [3H]PGD2 and varying
concentrations of Timapiprant in a 96-well plate.

e Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber
filter plate.

o Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

o Data Analysis: The concentration of Timapiprant that inhibits 50% of the specific binding of
[BH]PGD2 (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Th2 Lymphocyte Chemotaxis Assay (General Protocol)

e Cell Preparation: Human Th2 lymphocytes are isolated from peripheral blood mononuclear
cells.

o Chemotaxis Chamber: A multi-well chemotaxis chamber with a porous membrane (e.g., 5 um
pore size) is used.

o Assay Setup: The lower chamber contains assay medium with or without a chemoattractant
(e.g., PGD2) and varying concentrations of Timapiprant. The Th2 cells are placed in the
upper chamber.

e Incubation: The chamber is incubated for a defined period (e.g., 2-4 hours) at 37°C to allow
for cell migration.

e Quantification: The number of cells that have migrated to the lower chamber is quantified, for
example, by cell counting using a hemocytometer or a fluorescent dye-based assay.

o Data Analysis: The concentration of Timapiprant that inhibits 50% of the chemoattractant-
induced cell migration (IC50) is calculated.

Conclusion

Timapiprant is a well-characterized, potent, and selective antagonist of the DP2 receptor that
has demonstrated preclinical efficacy in models of allergic inflammation. Clinical studies have
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provided evidence of its potential to improve lung function and symptoms in patients with
asthma and allergic rhinitis. However, the development of Timapiprant for asthma appears to
have been halted, possibly reflecting the broader challenges faced by the DP2 antagonist class
in late-stage clinical trials. Despite this, the extensive research conducted on Timapiprant has
significantly contributed to our understanding of the role of the PGD2/DP2 pathway in allergic
diseases and provides a valuable case study for future drug development efforts targeting this
pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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